REACTION_CXSMILES
|
CO[C:3](=[O:13])[C:4]1[CH:12]=[CH:11][CH:10]=[C:6]([C:7]([OH:9])=[O:8])[CH:5]=1.CCN(CC)CC.ClC(OCC(C)C)=O.[CH3:29][NH:30][CH2:31][CH:32]=[CH2:33]>C1COCC1.O>[CH2:31]([N:30]([CH3:29])[C:3](=[O:13])[C:4]1[CH:5]=[C:6]([CH:10]=[CH:11][CH:12]=1)[C:7]([OH:9])=[O:8])[CH:32]=[CH2:33]
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Name
|
|
Quantity
|
2.5 g
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Type
|
reactant
|
Smiles
|
COC(C1=CC(C(=O)O)=CC=C1)=O
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Name
|
|
Quantity
|
25 mL
|
Type
|
solvent
|
Smiles
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C1CCOC1
|
Name
|
|
Quantity
|
2.32 mL
|
Type
|
reactant
|
Smiles
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CCN(CC)CC
|
Name
|
|
Quantity
|
2 mL
|
Type
|
reactant
|
Smiles
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ClC(=O)OCC(C)C
|
Name
|
|
Quantity
|
1.4 mL
|
Type
|
reactant
|
Smiles
|
CNCC=C
|
Name
|
|
Quantity
|
50 mL
|
Type
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solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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EXTRACTION
|
Details
|
extracted with EtOAc
|
Type
|
WASH
|
Details
|
The organic phase is washed with water
|
Type
|
DRY_WITH_MATERIAL
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Details
|
dried with Na2SO4
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
The residue is purified via chromatography on silica gel (EtOAc/hexane 1:2)
|
Name
|
|
Type
|
product
|
Smiles
|
|
Name
|
|
Type
|
product
|
Smiles
|
C(C=C)N(C(C=1C=C(C(=O)O)C=CC1)=O)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |